molecular formula C10H10BrN B8304672 3-(3-Bromophenyl)-2-methylpropionitrile

3-(3-Bromophenyl)-2-methylpropionitrile

Cat. No.: B8304672
M. Wt: 224.10 g/mol
InChI Key: VSNCJGMWIFUZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-2-methylpropionitrile is a nitrile-containing aromatic compound characterized by a bromine-substituted phenyl ring and a methyl group adjacent to the nitrile functionality. The bromine atom at the meta position of the phenyl ring enhances electronic effects (e.g., electron-withdrawing nature), while the nitrile group contributes to polarity and reactivity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-(3-bromophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H10BrN/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8H,5H2,1H3

InChI Key

VSNCJGMWIFUZRG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Patterns

  • 3-(3-Bromophenyl)-2-methylpropionitrile vs. 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0) :
    The latter features a benzoyl group (C₆H₅CO-) instead of bromine, increasing molecular weight (235.28 vs. ~224.07 for C₁₀H₁₀BrN) and introducing ketone-based reactivity .
  • This compound vs. 2-(3-Bromophenyl)-2-methylpropanoic acid: The propanoic acid derivative replaces the nitrile (-CN) with a carboxylic acid (-COOH), altering solubility (higher hydrophilicity) and acidity (pKa ~4-5) .

Functional Group Diversity

  • Nitrile vs. Amino Groups: Compounds like 3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (CAS 1049606-74-7) incorporate amino groups, enhancing hydrogen-bonding capacity and basicity compared to the non-polar nitrile in the target compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound* C₁₀H₁₀BrN ~224.07 3-Bromophenyl, methyl Nitrile (-CN)
2-(3-Benzoylphenyl)propionitrile C₁₆H₁₃NO 235.28 3-Benzoylphenyl Nitrile, ketone
2-(3-Bromophenyl)-2-methylpropanoic acid C₁₀H₁₁BrO₂ 257.10 3-Bromophenyl, methyl Carboxylic acid (-COOH)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) C₁₆H₁₂BrO 315.17 3-Bromophenyl, enone Ketone, alkene

*Estimated based on structural analogs.

  • Boiling Points/Melting Points : Nitriles generally exhibit higher boiling points than carboxylic acids due to dipole-dipole interactions but lower than alcohols/amines with hydrogen bonding .
  • Reactivity : The nitrile group in the target compound may undergo hydrolysis to carboxylic acids or reduction to amines, whereas the benzoyl derivative (CAS 42872-30-0) is prone to nucleophilic attacks at the ketone .

Key Research Findings

  • Electronic Effects: Bromine’s electron-withdrawing nature increases the nitrile group’s electrophilicity, facilitating nucleophilic additions compared to non-halogenated analogs .
  • Thermal Stability : Methyl groups adjacent to nitriles (as in the target compound) may hinder polymerization, enhancing stability during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.